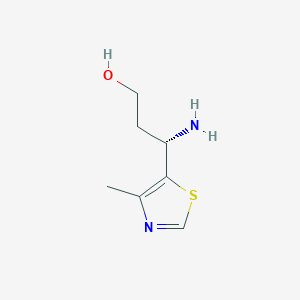![molecular formula C20H17ClO B13074029 1-[4-[4-(4-chlorophenyl)phenyl]phenyl]ethanol](/img/structure/B13074029.png)
1-[4-[4-(4-chlorophenyl)phenyl]phenyl]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-[4-(4-chlorophenyl)phenyl]phenyl]ethanol is an organic compound characterized by a complex aromatic structure. This compound features a central ethanol group attached to a triphenyl system, with one of the phenyl rings substituted by a chlorine atom. The presence of multiple aromatic rings and a hydroxyl group makes it an interesting subject for various chemical studies and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-[4-(4-chlorophenyl)phenyl]phenyl]ethanol typically involves the following steps:
Grignard Reaction: The initial step often involves the formation of a Grignard reagent from 4-chlorobromobenzene and magnesium in anhydrous ether.
Coupling Reaction: The Grignard reagent is then reacted with benzophenone to form the desired triphenyl structure.
Reduction: The final step involves the reduction of the carbonyl group in the intermediate product to form the ethanol group.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to maximize efficiency.
化学反应分析
Types of Reactions: 1-[4-[4-(4-chlorophenyl)phenyl]phenyl]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: Further reduction can lead to the formation of alkanes.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products:
Oxidation: Formation of 1-[4-[4-(4-chlorophenyl)phenyl]phenyl]ethanone.
Reduction: Formation of 1-[4-[4-(4-chlorophenyl)phenyl]phenyl]ethane.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
1-[4-[4-(4-chlorophenyl)phenyl]phenyl]ethanol has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, particularly in the context of aromatic compounds.
Medicine: Investigated for potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 1-[4-[4-(4-chlorophenyl)phenyl]phenyl]ethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aromatic rings and hydroxyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s biological activity. Pathways involved may include modulation of enzyme activity and disruption of microbial cell membranes.
相似化合物的比较
1-[4-[4-(4-bromophenyl)phenyl]phenyl]ethanol: Similar structure but with a bromine atom instead of chlorine.
1-[4-[4-(4-fluorophenyl)phenyl]phenyl]ethanol: Fluorine substitution.
1-[4-[4-(4-methylphenyl)phenyl]phenyl]ethanol: Methyl substitution.
Uniqueness: 1-[4-[4-(4-chlorophenyl)phenyl]phenyl]ethanol is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and interactions compared to its analogs. The chlorine atom can participate in halogen bonding, adding another layer of complexity to its chemical behavior.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
分子式 |
C20H17ClO |
|---|---|
分子量 |
308.8 g/mol |
IUPAC 名称 |
1-[4-[4-(4-chlorophenyl)phenyl]phenyl]ethanol |
InChI |
InChI=1S/C20H17ClO/c1-14(22)15-2-4-16(5-3-15)17-6-8-18(9-7-17)19-10-12-20(21)13-11-19/h2-14,22H,1H3 |
InChI 键 |
LIIBUHWXWQHHMQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


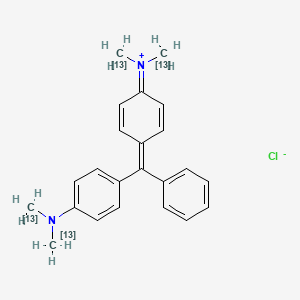
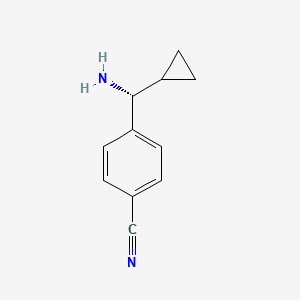
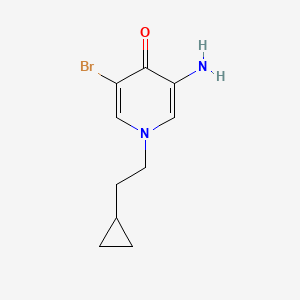
![3,5,7-Trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13073964.png)
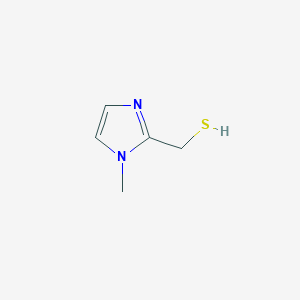
![4-Bromo-1-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13073973.png)
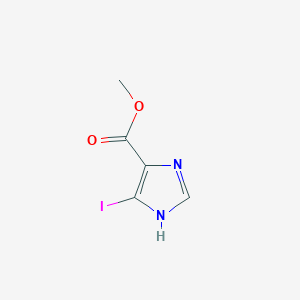

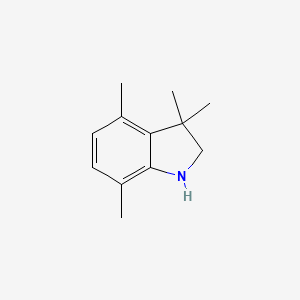
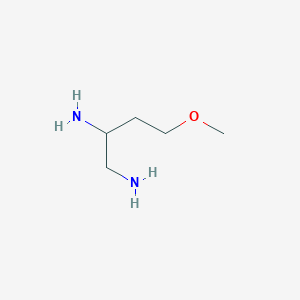
![1-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13074004.png)
![1-Ethyl-octahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13074013.png)
![1-[(5-Fluoropyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13074016.png)
